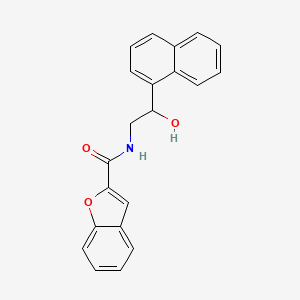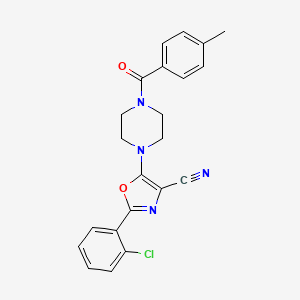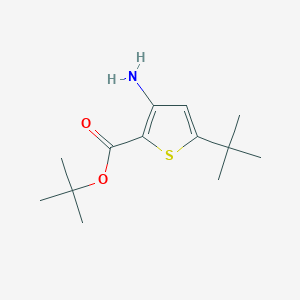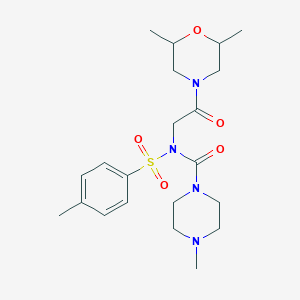
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions, with 2-naphthol being a common starting material due to its multiple reactive sites . Key transformations in the total synthesis of related compounds often involve copper-mediated and palladium-catalyzed coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzofuran ring and a naphthalene derivative as key structural elements .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be diverse, given the multiple reactive sites on the 2-naphthol component . The electron-rich aromatic framework of 2-naphthol allows it to be utilized in several kinds of organic reactions .科学的研究の応用
Occupational Exposure and Biomarkers
Naphthalene, a component structurally similar to the specified compound, is a major polycyclic aromatic hydrocarbon (PAH) present in industrial settings, notably in the coke- and aluminum-producing industries. It serves as a potential surrogate for occupational PAH exposure due to its abundance and the availability of urinary metabolites like 1- and 2-hydroxynaphthalene, which can evaluate total body exposure to PAHs, similar to 1-hydroxypyrene (Rappaport, Waidyanatha, & Serdar, 2004). Additionally, urinary monohydroxy polycyclic aromatic hydrocarbons (OH-PAHs), including metabolites of naphthalene, serve as biomarkers in the National Health and Nutrition Examination Survey (NHANES) to establish reference range concentrations and assess human exposure to PAHs (Li et al., 2008).
Environmental Exposure Profiles
Studies on urinary benzene, toluene, ethylbenzene, xylenes (BTEX), methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), and naphthalene (NAP) explore their use as biomarkers of exposure to environmental pollutants. Comparisons between personal air and urine samples highlight the usefulness of these urinary chemicals as non-invasive biomarkers for environmental exposure (Fustinoni et al., 2010).
Exposure and Metabolism in Pharmacology
In pharmacological research, the disposition and metabolism of structurally related compounds are studied extensively. For instance, [14C]SB-649868, an orexin 1 and 2 receptor antagonist, undergoes metabolic studies to understand its disposition in the human body, with particular focus on its elimination and metabolic pathways. Such studies often involve identifying major circulating components and primary routes of metabolism, highlighting the importance of understanding the metabolic fate of complex molecules (Renzulli et al., 2011).
Exposure Monitoring in Specific Populations
Research also delves into the monitoring of exposure to PAHs among specific populations, such as coke oven workers, where the determination of polycyclic aromatic hydrocarbons in urine is utilized to measure exposure levels and understand the uptake and metabolism of complex PAH mixtures in humans (Waidyanatha, Zheng, & Rappaport, 2003).
将来の方向性
特性
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-18(17-10-5-8-14-6-1-3-9-16(14)17)13-22-21(24)20-12-15-7-2-4-11-19(15)25-20/h1-12,18,23H,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMVAGPNBXVUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2822257.png)

![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2822262.png)


![2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide](/img/structure/B2822266.png)

![Methyl 4-[(4-methylphenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl ether](/img/structure/B2822272.png)

![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-phenylthiourea](/img/structure/B2822275.png)


![3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
